molecular formula C20H32N2O2 B5039666 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine

Cat. No. B5039666
M. Wt: 332.5 g/mol
InChI Key: GGVGEFVMFZWFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine, commonly known as 3,4-Methylenedioxymethamphetamine (MDMA), is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a stimulant and a hallucinogen, and it is known for its ability to induce feelings of euphoria, increased sociability, and heightened sensory experiences. Despite its popularity, MDMA is a highly regulated substance due to its potential for abuse and its adverse effects on health. In

Mechanism of Action

1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, behavior, and other physiological processes. This increased release of neurotransmitters leads to feelings of euphoria, increased sociability, and heightened sensory experiences.
Biochemical and physiological effects:
1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and it can cause dehydration and electrolyte imbalances. Prolonged use of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine can lead to neurotoxicity and damage to the serotonin system, which can result in long-term negative effects on mood, behavior, and cognitive function.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several advantages and limitations for lab experiments. Its ability to induce feelings of euphoria and sociability makes it useful in studying social behavior and mood regulation. However, its potential for abuse and adverse effects on health make it difficult to use in long-term studies, and its legal status can also pose challenges for researchers.

Future Directions

There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is the potential therapeutic uses of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine, particularly in the treatment of PTSD and anxiety disorders. Researchers are also investigating the mechanisms of action of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine and its impact on neurotransmitter systems. Additionally, there is interest in developing safer and more effective versions of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine that can be used in clinical settings.
In conclusion, 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. While it has potential therapeutic uses, it is also highly regulated due to its potential for abuse and adverse effects on health. Further research is needed to fully understand the mechanisms of action of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine and its potential therapeutic uses.

Synthesis Methods

1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is synthesized from safrole, a natural substance found in various plants. The synthesis process involves several steps, including the conversion of safrole into isosafrole, followed by the conversion of isosafrole into MDP2P, which is then converted into 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been the subject of numerous scientific studies, particularly in the fields of neuroscience and psychology. Researchers have investigated the effects of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine on the brain, including its impact on neurotransmitter systems such as serotonin, dopamine, and norepinephrine. Studies have also explored the potential therapeutic uses of 1-(2,3-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine, such as in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-16-6-4-8-18(14-16)22-12-10-21(11-13-22)15-17-7-5-9-19(23-2)20(17)24-3/h5,7,9,16,18H,4,6,8,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVGEFVMFZWFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine

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